

Applications of Dimethoxymethylpropyl-silane in Materials Science: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dimethoxymethylpropyl-silane*

Cat. No.: *B097161*

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Dimethoxymethylpropyl-silane (CAS No. 18173-73-4) is an organosilane compound with growing relevance in materials science. Its unique molecular structure, featuring two hydrolyzable methoxy groups and a stable propyl group, allows it to act as a versatile coupling agent, surface modifier, and precursor in the synthesis of advanced materials. This document provides detailed application notes and experimental protocols for the use of **Dimethoxymethylpropyl-silane** in various materials science contexts.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **Dimethoxymethylpropyl-silane** is presented in the table below. This data is essential for handling, storage, and application of the compound.

Property	Value
CAS Number	18173-73-4
Molecular Formula	C6H16O2Si
Molecular Weight	148.28 g/mol
IUPAC Name	dimethoxy(methyl)propylsilane
Boiling Point	120.6 °C at 760 mmHg[1]
Flash Point	9.2 °C[2]
Density	0.8689 g/mL[2]
Appearance	Colorless transparent liquid[2]
Solubility	Soluble in alcohol, insoluble in water, and hydrolyzes in the presence of water.[3]

Key Applications in Materials Science

Dimethoxymethylpropyl-silane is utilized in several key areas within materials science, primarily due to its ability to form stable bonds with both inorganic and organic materials.

Surface Modification of Nanoparticles and Substrates

Dimethoxymethylpropyl-silane is employed to modify the surface of inorganic nanoparticles (e.g., silica, titania) and bulk substrates to improve their compatibility with organic polymer matrices. This surface functionalization enhances dispersion, reduces agglomeration, and improves the interfacial adhesion in composite materials. The propyl group provides a hydrophobic character to the surface, which can be advantageous in creating water-repellent coatings and improving performance in non-polar polymer systems.

Coupling Agent in Composite Materials

As a coupling agent, **Dimethoxymethylpropyl-silane** acts as a molecular bridge between inorganic fillers or reinforcements (like glass fibers) and a polymer matrix.[3][4] This leads to composite materials with enhanced mechanical properties, such as increased strength,

modulus, and durability.[4] The improved interfacial bonding facilitates stress transfer from the polymer matrix to the reinforcement, preventing premature failure at the interface.

Precursor in Sol-Gel Synthesis

The sol-gel process is a versatile method for creating inorganic and hybrid organic-inorganic materials with controlled porosity and composition.[5][6] **Dimethoxymethylpropyl-silane** can be used as a co-precursor with other alkoxysilanes (e.g., tetraethoxysilane - TEOS) in sol-gel synthesis.[5][6] The incorporation of the methyl and propyl groups into the silica network allows for the tuning of the final material's properties, such as hydrophobicity and mechanical flexibility.

Component in Adhesives and Sealants

In the formulation of adhesives and sealants, **Dimethoxymethylpropyl-silane** can be used as an additive to improve adhesion to various substrates and to enhance the cross-linking density of the cured material.[3] It can also act as a chain extender in silicone rubber formulations.[3]

Experimental Protocols

The following are representative protocols for the application of **Dimethoxymethylpropyl-silane**. These are generalized procedures and may require optimization for specific materials and applications.

Protocol 1: Surface Modification of Silica Nanoparticles

This protocol describes a general procedure for the surface functionalization of silica nanoparticles with **Dimethoxymethylpropyl-silane** to impart a hydrophobic character.

Materials:

- Silica nanoparticles (e.g., Stöber silica)
- **Dimethoxymethylpropyl-silane**
- Anhydrous toluene (or other suitable anhydrous solvent)
- Ethanol

- Deionized water
- Centrifuge
- Ultrasonic bath
- Oven

Procedure:

- **Dispersion of Nanoparticles:** Disperse a known amount of silica nanoparticles in anhydrous toluene using an ultrasonic bath for 15-30 minutes to ensure a uniform suspension.
- **Silane Addition:** In a separate container, prepare a solution of **Dimethoxymethylpropyl-silane** in anhydrous toluene (e.g., 1-5% w/v).
- **Reaction:** Add the silane solution to the nanoparticle suspension under constant stirring. The reaction is typically carried out at room temperature for 12-24 hours or at an elevated temperature (e.g., 50-80 °C) for a shorter duration (2-4 hours) to promote the condensation reaction between the silane and the surface silanol groups of the silica nanoparticles.
- **Washing:** After the reaction, centrifuge the suspension to separate the surface-modified nanoparticles from the solvent.
- **Purification:** Re-disperse the nanoparticle pellet in fresh anhydrous toluene and sonicate for 10 minutes. Repeat the centrifugation and re-dispersion steps two more times with anhydrous toluene, followed by two washes with ethanol to remove any unreacted silane and by-products.
- **Drying:** After the final wash, dry the functionalized silica nanoparticles in an oven at 60-80 °C for several hours until a constant weight is achieved.

Characterization:

- **Fourier-Transform Infrared Spectroscopy (FTIR):** To confirm the presence of propyl and methyl groups on the nanoparticle surface.

- Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the nanoparticle surface.
- Contact Angle Measurement: To assess the change in surface hydrophobicity.

Protocol 2: Preparation of a Hybrid Organic-Inorganic Coating via Sol-Gel Process

This protocol outlines the synthesis of a hydrophobic hybrid coating using **Dimethoxymethylpropyl-silane** and tetraethoxysilane (TEOS) as co-precursors.

Materials:

- **Dimethoxymethylpropyl-silane**
- Tetraethoxysilane (TEOS)
- Ethanol
- Deionized water
- Hydrochloric acid (HCl) or Ammonia (NH₃) as a catalyst
- Substrate for coating (e.g., glass slide, metal panel)
- Spin coater or dip coater
- Oven or furnace

Procedure:

- Sol Preparation: In a clean, dry reaction vessel, mix **Dimethoxymethylpropyl-silane** and TEOS in the desired molar ratio with ethanol.
- Hydrolysis: In a separate container, prepare a solution of deionized water, ethanol, and the catalyst (e.g., 0.1 M HCl for acid catalysis or dilute ammonia for base catalysis). The amount of water should be stoichiometric or in slight excess relative to the total moles of alkoxide groups.

- **Reaction:** Slowly add the water-ethanol-catalyst solution to the silane-ethanol mixture under vigorous stirring. Continue stirring for 1-24 hours at room temperature to allow for hydrolysis and condensation reactions to proceed. The solution should remain clear.
- **Coating Deposition:**
 - **Spin Coating:** Dispense the prepared sol onto the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specified time (e.g., 30-60 seconds) to achieve a uniform thin film.
 - **Dip Coating:** Immerse the substrate into the sol and withdraw it at a constant, controlled speed.
- **Drying and Curing:** Dry the coated substrate at room temperature for a short period to allow for solvent evaporation. Subsequently, cure the coating in an oven at a temperature typically ranging from 80 °C to 200 °C for 1-2 hours to complete the condensation and densification of the gel network.

Characterization:

- **Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM):** To examine the surface morphology and thickness of the coating.
- **Contact Angle Measurement:** To determine the hydrophobicity of the coating.
- **Adhesion Tests (e.g., cross-hatch test):** To evaluate the adhesion of the coating to the substrate.

Quantitative Data Summary

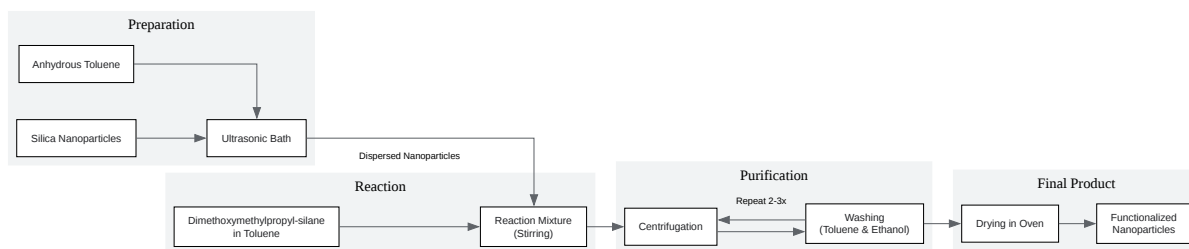
The following table summarizes representative data on the effect of silane surface treatment on the properties of composite materials. While specific data for **Dimethoxymethylpropyl-silane** is limited in publicly available literature, the data for analogous propyl- and methyl-functionalized silanes demonstrate the expected improvements.

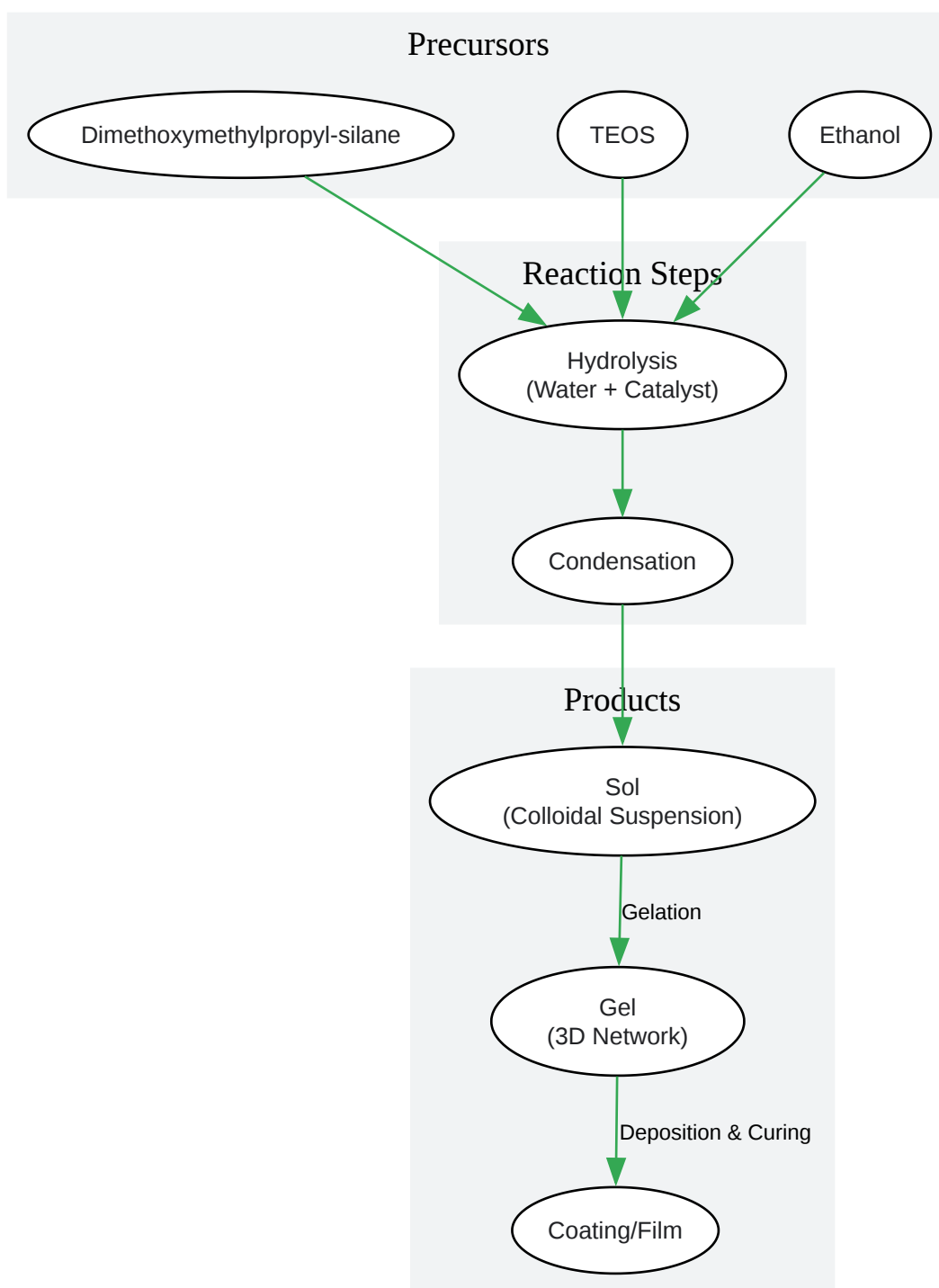
Material System	Silane Treatment	Property Measured	Improvement over Untreated
Glass Fiber/Epoxy Composite	Generic Propyl-silane	Flexural Strength	15-25% increase
Glass Fiber/Epoxy Composite	Generic Propyl-silane	Interlaminar Shear Strength	20-30% increase
Silica-filled Polypropylene	Generic Methyl-propyl-silane	Tensile Strength	10-20% increase
Silica-filled Polypropylene	Generic Methyl-propyl-silane	Impact Strength	25-40% increase

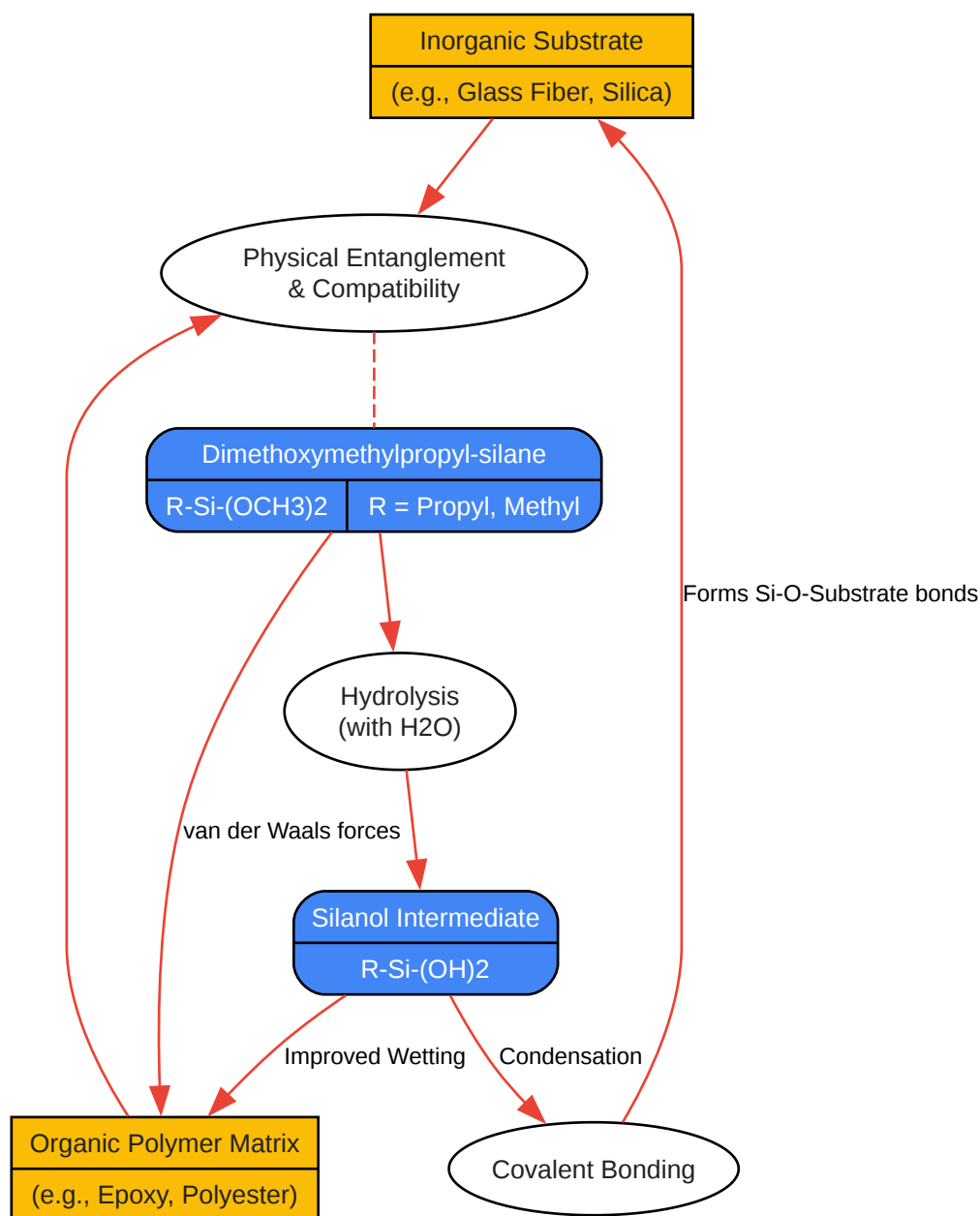
Note: The values presented are indicative and can vary significantly based on the specific composite formulation, processing conditions, and the concentration of the silane coupling agent.

Visualizations

Experimental Workflow for Surface Modification of Nanoparticles







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